molecular formula C14H16O3 B14449456 1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one CAS No. 74726-91-3

1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one

Cat. No.: B14449456
CAS No.: 74726-91-3
M. Wt: 232.27 g/mol
InChI Key: VRPNQSIFAZCPRT-UHFFFAOYSA-N
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Description

1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one is a compound belonging to the benzopyran family Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one typically involves the following steps:

    Formation of the Benzopyran Ring: The initial step involves the formation of the benzopyran ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Ethanone Group: The ethanone group is introduced through a Friedel-Crafts acylation reaction. This involves reacting the benzopyran intermediate with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, which can be achieved using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ethanone group can be reduced to form an alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, Acyl chlorides

Major Products

    Oxidation: Ketones, Aldehydes

    Reduction: Alcohols

    Substitution: Ethers, Esters

Scientific Research Applications

1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The ethanone group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one can be compared with other benzopyran derivatives:

    Methylumbelliferone: It has a methoxy group at the 7-position and is used as a fluorescent probe in biochemical assays.

These comparisons highlight the unique structural features and reactivity of this compound, which contribute to its distinct applications and potential benefits in various fields.

Properties

CAS No.

74726-91-3

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

1-(7-hydroxy-2,2,8-trimethylchromen-6-yl)ethanone

InChI

InChI=1S/C14H16O3/c1-8-12(16)11(9(2)15)7-10-5-6-14(3,4)17-13(8)10/h5-7,16H,1-4H3

InChI Key

VRPNQSIFAZCPRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1O)C(=O)C)C=CC(O2)(C)C

Origin of Product

United States

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